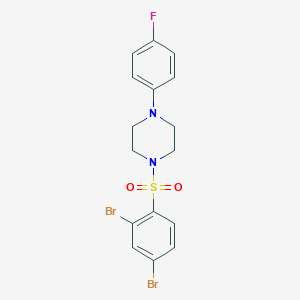
1-(2,4-Dibromophenyl)sulfonyl-4-(4-fluorophenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dibromophenyl)sulfonyl-4-(4-fluorophenyl)piperazine (DBFP) is a chemical compound that has been widely studied for its potential use in scientific research. DBFP is a piperazine derivative that has been shown to have a variety of biochemical and physiological effects, making it a useful tool for investigating various biological processes. In
科学的研究の応用
Synthesis and Antibacterial Activities
A study by Wu Qi (2014) focused on synthesizing novel derivatives of piperazine and evaluating their antibacterial activities. The study designed and synthesized sixteen novel derivatives, among which some showed promising antibacterial properties against pathogens like G. zeae, C. mandshurica, and F. oxysporum, indicating potential applications in developing antibacterial agents Wu Qi, 2014.
Radiolabeling and Imaging Applications
Research by M. Collins, M. Lasne, and L. Barré (1992) developed an efficient method for piperazine formation, applied in preparing radiolabeled compounds for positron emission tomography (PET) studies. This has implications for the development of diagnostic agents in medical imaging, particularly in studying brain disorders Collins et al., 1992.
Receptor Antagonist Development
A series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines was synthesized and characterized as adenosine A2B receptor antagonists by Borrmann et al. (2009). These compounds, with subnanomolar affinity and high selectivity, indicate the potential for developing therapeutics targeting the adenosine A2B receptor, which could have implications in treating various diseases Borrmann et al., 2009.
Antioxidant Properties
A study by Malík et al. (2017) investigated the antioxidant properties of certain compounds containing the piperazin-1-yl moiety. These compounds showed promising results in scavenging free radicals, suggesting potential applications in developing antioxidant therapies Malík et al., 2017.
Anticancer Evaluation
Kostyantyn Turov (2020) evaluated the anticancer activity of polyfunctional substituted 1,3-thiazoles with piperazine substituents. These compounds showed significant activity against various cancer cell lines, highlighting the potential for developing novel anticancer agents Turov, 2020.
特性
IUPAC Name |
1-(2,4-dibromophenyl)sulfonyl-4-(4-fluorophenyl)piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Br2FN2O2S/c17-12-1-6-16(15(18)11-12)24(22,23)21-9-7-20(8-10-21)14-4-2-13(19)3-5-14/h1-6,11H,7-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTFEIRVNBYQBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)C3=C(C=C(C=C3)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Br2FN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}(methylethyl)amine](/img/structure/B344831.png)
amine](/img/structure/B344833.png)
![{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(methylethyl)amine](/img/structure/B344838.png)

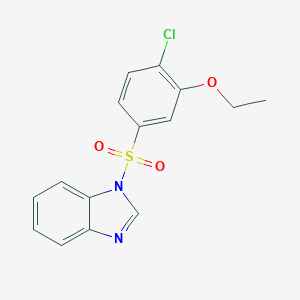
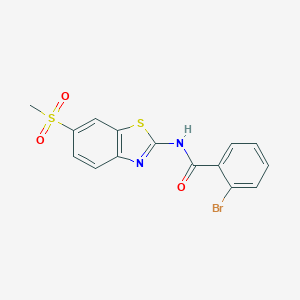
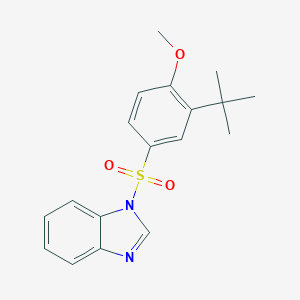
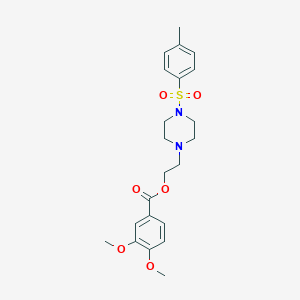
![1-[(2,5-dichloro-4-ethoxyphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B344875.png)

![1-[(3,4-Dimethoxyphenyl)sulfonyl]-2-(naphthylmethyl)-2-imidazoline](/img/structure/B344877.png)
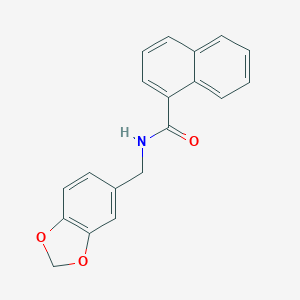
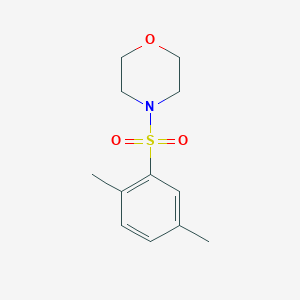
![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B344882.png)